

Application Note: UV Spectrophotometric Analysis of **Tolperisone Hydrochloride** in Tablets

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Compound of Interest

Compound Name: *Tolperisone Hydrochloride*

Cat. No.: *B000935*

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Introduction

Tolperisone hydrochloride is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. Ensuring the quality and potency of pharmaceutical formulations containing **Tolperisone hydrochloride** is crucial for patient safety and therapeutic efficacy. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative analysis of **Tolperisone hydrochloride** in tablet dosage forms. The method is based on the measurement of the absorbance of **Tolperisone hydrochloride** in a suitable solvent at its wavelength of maximum absorbance (λ_{max}). This method is suitable for routine quality control analysis in pharmaceutical laboratories.

Principle

The quantitative determination of **Tolperisone hydrochloride** is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of a sample solution at a specific wavelength and comparing it to the absorbance of a standard solution with a known concentration, the concentration of the drug in the sample can be accurately determined.

Experimental Protocols

Materials and Reagents

- Apparatus:
 - UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells
 - Analytical balance
 - Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
 - Pipettes
 - Mortar and pestle
 - Sonicator
 - Filter paper (0.45 μm)
- Chemicals:
 - **Tolperisone hydrochloride** reference standard
 - **Tolperisone hydrochloride** tablets (e.g., 50 mg or 150 mg)
 - Purified water/Distilled water (as solvent)
 - Methanol (optional solvent)

Preparation of Standard Stock Solution

- Accurately weigh about 10 mg of **Tolperisone hydrochloride** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in about 50 mL of purified water with the aid of sonication for 5-10 minutes.
- Make up the volume to 100 mL with purified water to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute with purified water to obtain final concentrations in the range of 3-18 µg/mL.[\[1\]](#)
- Scan each solution from 400 nm to 200 nm in the UV spectrophotometer against a purified water blank to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for **Tolperisone hydrochloride** in water is approximately 260 nm.[\[1\]](#)[\[2\]](#)
- Measure the absorbance of each working standard solution at the determined λ_{max} .
- Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (r^2) close to 0.999.[\[1\]](#)

Preparation of Sample Solution from Tablets

- Weigh and finely powder 20 **Tolperisone hydrochloride** tablets.
- Accurately weigh a quantity of the powdered tablets equivalent to 25 mg of **Tolperisone hydrochloride**.[\[1\]](#)
- Transfer the powder into a 25 mL volumetric flask.[\[1\]](#)
- Add about 15 mL of purified water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 25 mL with purified water.[\[1\]](#)
- Filter the solution through a 0.45 µm filter paper, discarding the first few mL of the filtrate.[\[1\]](#)
- From the clear filtrate, pipette 0.1 mL into a 10 mL volumetric flask and dilute to the mark with purified water.[\[1\]](#) This will yield a theoretical concentration within the linear range of the calibration curve.

Analytical Procedure

- Measure the absorbance of the final sample solution at the λ_{max} (e.g., 260 nm) using purified water as a blank.
- Determine the concentration of **Tolperisone hydrochloride** in the sample solution from the calibration curve.
- Calculate the amount of **Tolperisone hydrochloride** per tablet using the following formula:

$$\text{Amount per tablet (mg)} = (C \times D \times A) / W$$

Where:

- C = Concentration of **Tolperisone hydrochloride** from the calibration curve ($\mu\text{g/mL}$)
- D = Dilution factor
- A = Average weight of one tablet (mg)
- W = Weight of the powdered tablets taken (mg)

Data Presentation

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	260 nm (in Purified Water)	[1][2]
Solvent	Purified Water / Distilled Water	[1][2]
Linearity Range	3 - 18 $\mu\text{g/mL}$	[1]
Correlation Coefficient (r^2)	> 0.999	[1]
Accuracy (% Recovery)	99.09 – 101.26 %	[1]
Precision (% RSD)	< 2 %	[1]
Limit of Detection (LOD)	0.032 $\mu\text{g/mL}$	[1]
Limit of Quantitation (LOQ)	0.096 $\mu\text{g/mL}$	[1]

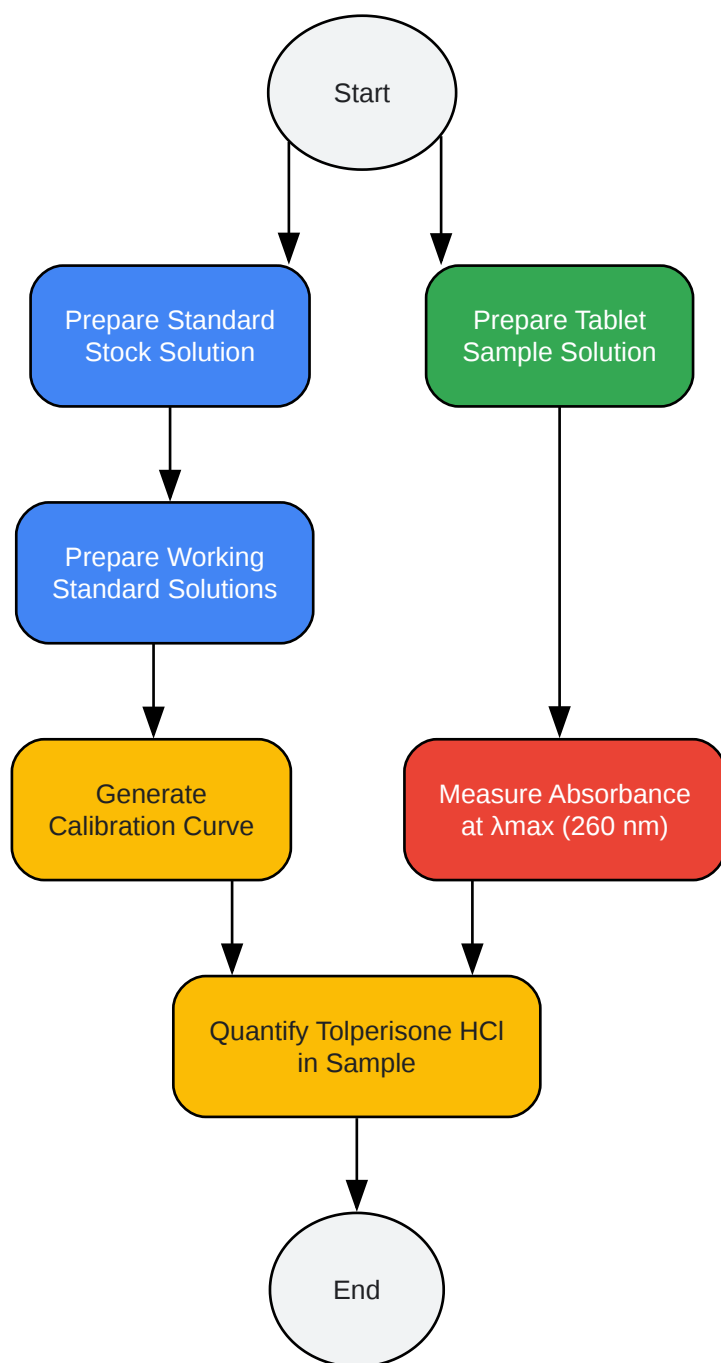
Method Validation

The developed UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^[2] The validation parameters include:

- **Specificity:** The ability of the method to measure the analyte of interest in the presence of other components, such as excipients. The overlain spectra of the drug and placebo should show no interference from the excipients at the analytical wavelength.^[1]
- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by the high correlation coefficient of the calibration curve.^[1]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is typically assessed through recovery studies by spiking a known amount of the standard drug into the sample preparation.^[1]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).^[1]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.^[1]
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.^[1]
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization

Experimental Workflow Diagram



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Caption: Workflow for UV spectrophotometric analysis of Tolperisone HCl.

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. jchps.com [jchps.com]
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